Biotin-NH-PSMA-617

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C65H97N13O19S |

|---|---|

Molecular Weight |

1396.6 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C65H97N13O19S/c79-52(14-4-3-13-51-58-50(40-98-51)73-65(97)74-58)66-23-7-5-11-46(69-53(80)36-75-25-27-76(37-55(83)84)29-31-78(39-57(87)88)32-30-77(28-26-75)38-56(85)86)60(90)68-35-41-15-19-44(20-16-41)59(89)70-49(34-42-17-18-43-9-1-2-10-45(43)33-42)61(91)67-24-8-6-12-47(62(92)93)71-64(96)72-48(63(94)95)21-22-54(81)82/h1-2,9-10,17-18,33,41,44,46-51,58H,3-8,11-16,19-32,34-40H2,(H,66,79)(H,67,91)(H,68,90)(H,69,80)(H,70,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,92,93)(H,94,95)(H2,71,72,96)(H2,73,74,97)/t41?,44?,46-,47-,48-,49+,50-,51-,58-/m0/s1 |

InChI Key |

CSWUDCLVTNJNET-LQBUBBGQSA-N |

Isomeric SMILES |

C1CC(CCC1CNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1CC(CCC1CNC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-NH-PSMA-617: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-NH-PSMA-617 is a high-affinity ligand for the Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the diagnosis and therapy of prostate cancer. This molecule is a derivative of the widely studied PSMA-617, featuring a biotin moiety conjugated via an amino (-NH) linker. This biotinylation enables a range of research applications, including immunoassays, affinity purification, and targeted drug delivery systems leveraging the high-affinity interaction between biotin and avidin or streptavidin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a complex molecule comprising three key functional units: the biotin tag, a linker, and the PSMA-binding pharmacophore based on a glutamate-urea-lysine scaffold.

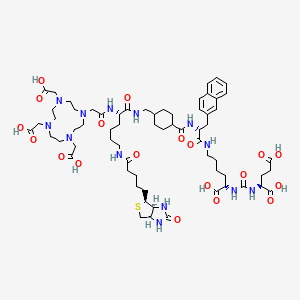

Chemical Structure:

Physicochemical and Biological Properties:

The addition of a biotin tag to PSMA-617 can influence its physicochemical and biological properties. While specific experimental data for this compound is limited, the properties of the parent compound and similar biotinylated PSMA inhibitors provide valuable insights.[1]

| Property | Value | Source |

| Molecular Formula | C65H97N13O19S | [2] |

| Molecular Weight | 1396.61 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | Information not available. Likely soluble in DMSO and aqueous buffers at physiological pH. | |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | |

| Binding Affinity (IC50 for PSMA) | In the low nanomolar range (estimated based on similar compounds). For example, a biotinylated PSMA inhibitor with a PEG12 spacer (biotin-PEG12-CTT54) exhibited an IC50 of 10 nM.[1] | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not widely published. However, established methods for the synthesis of PSMA-617 and other biotinylated PSMA inhibitors, as well as standard binding assay protocols, can be adapted.

Synthesis of Biotinylated PSMA Inhibitors (Representative Protocol)

The synthesis of biotinylated urea-based PSMA inhibitors typically involves a multi-step process combining solid-phase and solution-phase chemistry.[3][4] The core PSMA-binding motif is assembled on a solid support, followed by the coupling of the linker and the biotin moiety.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling reagents (e.g., HATU, HOBt)

-

Deprotection reagents (e.g., piperidine in DMF)

-

Triphosgene

-

Biotin-NHS ester

-

Solvents (DMF, DCM, TFA)

-

HPLC system for purification

Methodology:

-

Solid-Phase Synthesis of the PSMA-617 Core: The glutamate-urea-lysine backbone of PSMA-617 is synthesized on a rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4]

-

Urea Formation: The urea moiety is typically formed by reacting the free amine of the lysine residue with triphosgene.[4]

-

Linker and Biotin Conjugation: An appropriate linker with a terminal amine group is coupled to the PSMA-617 core. Subsequently, a biotin-NHS ester is reacted with the terminal amine of the linker to form the final biotinylated compound.

-

Cleavage and Deprotection: The synthesized molecule is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound.

Competitive Radioligand Binding Assay for IC50 Determination (Representative Protocol)

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled PSMA ligand (like this compound) by measuring its ability to displace a known radiolabeled PSMA ligand.[5][6]

Materials:

-

PSMA-positive cells (e.g., LNCaP or PC3-PIP)

-

Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617 or [68Ga]Ga-PSMA-11)

-

This compound (or other competitor) at various concentrations

-

Cell culture medium and buffers (e.g., PBS)

-

96-well plates

-

Gamma counter

Methodology:

-

Cell Seeding: Seed PSMA-positive cells in a 96-well plate at a density of approximately 20,000 cells per well and incubate overnight.

-

Competition Reaction:

-

Add a fixed concentration of the radiolabeled PSMA ligand to each well.

-

Add increasing concentrations of the non-radiolabeled competitor (this compound) to the wells. Include wells with only the radioligand (total binding) and wells with a high concentration of a known non-radiolabeled PSMA inhibitor to determine non-specific binding.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Washing: Remove the radioactive medium and wash the cells twice with cold PBS to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells with sodium hydroxide and measure the radioactivity in each well using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).[5]

-

Signaling Pathways

PSMA is not merely a passive cell surface marker; its expression and activity are linked to intracellular signaling pathways that promote prostate cancer progression. Research has shown that high PSMA expression can lead to a shift in signaling from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT pathway, which is a key driver of cell survival and proliferation.[7][8][9][10]

Caption: PSMA-mediated signaling pathway shift in prostate cancer.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in planning and execution. The following diagrams, created using the DOT language, outline the key steps in the synthesis and binding affinity determination of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for competitive radioligand binding assay.

Conclusion

This compound is a valuable research tool for studying the Prostate-Specific Membrane Antigen. Its high-affinity binding to PSMA, coupled with the versatile biotin tag, enables a wide array of in vitro and in vivo applications. While specific experimental data for this particular conjugate is emerging, the information provided in this guide, based on the well-characterized parent compound PSMA-617 and similar biotinylated inhibitors, offers a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate the specific properties of this compound and expand its utility in the field of prostate cancer research.

References

- 1. Research Portal [rex.libraries.wsu.edu]

- 2. biocompare.com [biocompare.com]

- 3. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. barc.gov.in [barc.gov.in]

- 5. 2.4. Competition Radioligand Binding Assay [bio-protocol.org]

- 6. revvity.com [revvity.com]

- 7. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. urotoday.com [urotoday.com]

An In-Depth Technical Guide to the Mechanism of Action of Biotin-NH-PSMA-617

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-NH-PSMA-617 is a meticulously engineered molecule designed for the specific targeting of prostate cancer cells. As a biotinylated derivative of the well-established Prostate-Specific Membrane Antigen (PSMA)-targeting ligand, PSMA-617, this compound serves as a critical tool in the preclinical and research settings for the development and evaluation of novel diagnostic and therapeutic strategies. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, cellular processing, and the functional implications of its biotin modification. The guide further provides a compilation of relevant quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support researchers in the field of oncology and drug development.

Introduction: The Rationale for Targeting PSMA in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer. This transmembrane glycoprotein is significantly overexpressed on the surface of the vast majority of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastatic progression, and recurrence.[1] Its limited expression in most healthy tissues makes it an ideal candidate for targeted therapies, minimizing off-target effects.

PSMA-617 is a small molecule ligand that binds with high affinity and specificity to the extracellular enzymatic domain of PSMA.[2] When coupled with radionuclides, such as Lutetium-177 (¹⁷⁷Lu), PSMA-617 transforms into a potent radioligand therapy capable of delivering cytotoxic radiation directly to prostate cancer cells.[3] this compound is a specialized variant of this ligand, incorporating a biotin molecule. This modification does not inherently possess a therapeutic function but provides a versatile tool for a range of experimental applications by harnessing the high-affinity interaction between biotin and streptavidin or avidin.[2]

Core Mechanism of Action

The mechanism of action of this compound can be dissected into two primary components: the PSMA-targeting function inherent to the PSMA-617 moiety and the utility afforded by the biotin tag.

PSMA-Targeted Binding and Internalization

The foundational mechanism of this compound is dictated by the PSMA-617 component. This process involves:

-

High-Affinity Binding: The urea-based pharmacophore of PSMA-617 specifically recognizes and binds to the enzymatic active site of PSMA on the surface of prostate cancer cells.[2] This interaction is characterized by high affinity, ensuring potent and selective targeting.

-

Receptor-Mediated Endocytosis: Upon binding, the this compound/PSMA complex is internalized into the cancer cell through a process of endocytosis.[1] This internalization is crucial for the therapeutic efficacy of radiolabeled PSMA-617, as it concentrates the radioactive payload within the target cell, maximizing DNA damage and inducing apoptosis.[1]

The Role of the Biotin Tag

The biotin moiety in this compound serves as a high-affinity handle for various experimental applications, primarily through its interaction with streptavidin. This functionality is instrumental in:

-

Pretargeting Strategies: In a pretargeting approach, a streptavidin-conjugated therapeutic or imaging agent is administered separately from the biotinylated PSMA ligand. The this compound is first allowed to accumulate at the tumor site and clear from circulation. Subsequently, the streptavidin conjugate is administered and rapidly binds to the biotinylated ligand at the tumor, enhancing the target-to-background ratio and reducing systemic toxicity.

-

In Vitro and In Vivo Assays: The biotin tag simplifies the detection, quantification, and purification of PSMA-617 in various experimental setups, including ELISA, flow cytometry, and affinity chromatography.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, data from its parent compound, PSMA-617, and analogous biotinylated PSMA inhibitors provide valuable insights into its expected performance.

| Parameter | Ligand | Value | Cell Line | Reference |

| Binding Affinity (Kᵢ) | PSMA-617 | 2.34 ± 2.94 nM | LNCaP | [4] |

| Binding Affinity (IC₅₀) | Biotin-CTT54 | 1.21 nM | - | [5] |

| Biotin-PEG₄-CTT54 | 2.53 nM | - | [5] | |

| Biotin-PEG₁₂-CTT54 | 10 nM | - | [5] | |

| Cy5-streptavidin:biotin-PEG₁₂-CTT54 complex | 1.86 nM | - | [5] | |

| Internalization (% of added activity/10⁶ cells) | ¹⁷⁷Lu-PSMA-617 | 17.51 ± 3.99% | LNCaP | [4] |

| Cytotoxicity | PSMA-617 (non-radiolabeled) | No significant increase in LDH release (up to 100 nM) | LNCaP | [6] |

Signaling Pathways Associated with PSMA

Recent research has unveiled that PSMA is not merely a passive cell surface marker but actively participates in intracellular signaling pathways that promote prostate cancer progression. Understanding these pathways is crucial for comprehending the broader biological context in which PSMA-targeted agents operate.

PSMA expression has been shown to modulate a critical switch from the MAPK to the PI3K-AKT signaling pathway. This is achieved through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a signaling complex involving β₁ integrin and IGF-1R that would normally activate the MAPK pathway. Instead, this disruption leads to the preferential activation of the pro-survival PI3K-AKT pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize biotinylated PSMA ligands. Researchers should optimize these protocols for their specific experimental conditions.

Competitive Binding Assay

This assay determines the binding affinity (Kᵢ or IC₅₀) of a non-radiolabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.

Detailed Steps:

-

Cell Preparation: Seed PSMA-positive cells (e.g., LNCaP) in a multi-well plate and allow them to adhere overnight.

-

Ligand Preparation: Prepare serial dilutions of the competitor ligand (this compound) and a fixed concentration of the radiolabeled ligand (e.g., ¹⁷⁷Lu-PSMA-617).

-

Incubation: Add the competitor ligand to the cells, followed by the radiolabeled ligand. Incubate at 4°C for a sufficient time to reach binding equilibrium.

-

Washing: Aspirate the incubation medium and wash the cells with ice-cold binding buffer to remove unbound ligands.

-

Quantification: Lyse the cells and measure the bound radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC₅₀ value.

Cellular Internalization Assay

This assay quantifies the amount of ligand that is internalized by the cells versus the amount that remains bound to the cell surface.

Detailed Steps:

-

Cell Seeding: Plate PSMA-positive cells and allow them to attach.

-

Ligand Incubation: Incubate the cells with a radiolabeled version of this compound at 37°C for various time points.

-

Fraction Collection:

-

Surface-bound fraction: At each time point, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip off the surface-bound ligand-receptor complexes. Collect this fraction.

-

Internalized fraction: Lyse the cells to release the internalized ligand.

-

-

Quantification: Measure the radioactivity in both the surface-bound and internalized fractions.

-

Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.

Conclusion

This compound represents a valuable research tool for the advancement of PSMA-targeted diagnostics and therapeutics. Its mechanism of action is rooted in the high-affinity binding and internalization of the PSMA-617 component, while the biotin tag provides experimental versatility. A thorough understanding of its binding kinetics, internalization efficiency, and the underlying PSMA-related signaling pathways is paramount for the design and interpretation of preclinical studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working to harness the potential of PSMA-targeted agents in the fight against prostate cancer.

References

- 1. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

Unveiling the Binding Affinity of Biotin-NH-PSMA-617: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Biotin-NH-PSMA-617 for its target, the Prostate-Specific Membrane Antigen (PSMA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the binding characteristics of PSMA-617 and related ligands, outlines detailed experimental protocols for affinity assessment, and visualizes the intricate signaling pathways associated with PSMA.

Executive Summary

This compound is a biotinylated derivative of the highly specific PSMA-targeting ligand, PSMA-617. The addition of a biotin moiety facilitates a variety of experimental applications, including immunoassays and targeted drug delivery systems, by leveraging the high-affinity interaction between biotin and streptavidin. While direct quantitative binding affinity data for this compound is not extensively published, the affinity is expected to be comparable to that of the parent molecule, PSMA-617, which exhibits high-affinity binding in the low nanomolar range. This guide provides data from closely related compounds to establish a strong inferential baseline for the binding characteristics of this compound.

Quantitative Binding Affinity Data

The binding affinity of PSMA ligands is typically quantified by determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of PSMA-617 and other relevant modified PSMA ligands to provide a comparative reference.

| Compound | Cell Line | Radioligand | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| PSMA-617 | 22Rv1 | [¹⁷⁷Lu]Lu-PSMA-617 | Competition Binding | 27.49 | [1] | |

| EB-PSMA-617 | 22Rv1 | [¹⁷⁷Lu]Lu-EB-PSMA-617 | Competition Binding | 7.91 | [1] | |

| [¹⁷⁷Lu]Lu-Ibu-PSMA-02 | PC-3 PIP | Saturation Binding | 40 ± 15 | [2] | ||

| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP | Saturation Binding | 13 ± 1 | [2] | ||

| ⁶⁴Cu-PSMA-CM | 22Rv1 | Saturation Binding | 4.58 | [3] | ||

| ⁶⁴Cu-PSMA-BCH | 22Rv1 | Saturation Binding | 0.59 | [3] |

Experimental Protocols

The determination of binding affinity for PSMA ligands involves standardized in vitro assays. Below are detailed methodologies for competitive and saturation binding assays, commonly employed in the characterization of ligands like this compound.

Competitive Binding Assay (IC50 Determination)

This assay measures the concentration of a non-radiolabeled ligand (e.g., this compound) required to displace 50% of a specific radioligand from its target receptor.

-

Cell Culture: PSMA-expressing prostate cancer cell lines, such as LNCaP or 22Rv1, are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) to a confluence of 70-80%.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.

-

Assay Preparation: The culture medium is aspirated, and cells are washed with a binding buffer (e.g., HBSS with 0.1% BSA).

-

Competition Reaction: A constant concentration of a suitable radioligand (e.g., [¹²⁵I]I-DCIT) is added to each well, along with increasing concentrations of the non-radiolabeled competitor (this compound).

-

Incubation: The plates are incubated for 1-2 hours at 4°C to reach binding equilibrium.

-

Washing: The incubation medium is removed, and the cells are washed three times with ice-cold binding buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Cells are lysed with a suitable lysis buffer (e.g., 1N NaOH), and the radioactivity in the lysate is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.

Saturation Binding Assay (Kd Determination)

This assay determines the equilibrium dissociation constant (Kd), a direct measure of the affinity of a ligand for its receptor.

-

Cell Preparation: Prepare PSMA-expressing cells as described in the competitive binding assay protocol.

-

Assay Setup: Add increasing concentrations of the radiolabeled ligand (e.g., a radiolabeled version of this compound) to the wells. A parallel set of wells should include a high concentration of a non-radiolabeled specific ligand to determine non-specific binding.

-

Incubation: Incubate the plates for 1-2 hours at 4°C.

-

Washing and Lysis: Follow the same washing and cell lysis procedures as in the competitive binding assay.

-

Radioactivity Measurement: Measure the radioactivity in the cell lysates.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola to determine the Kd and Bmax (maximum number of binding sites).

Visualizing Molecular Interactions and Workflows

PSMA Signaling Pathways

PSMA activation has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, primarily the PI3K-AKT-mTOR and MAPK pathways.[4][5] The following diagrams illustrate these complex interactions.

Caption: PSMA-mediated activation of the PI3K-AKT-mTOR signaling pathway.

Caption: PSMA redirects signaling from MAPK to the PI3K-AKT pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the binding affinity of this compound.

Caption: General workflow for determining the binding affinity of PSMA ligands.

References

An In-depth Technical Guide to the Cellular Uptake and Internalization of Biotin-NH-PSMA-617

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and internalization mechanisms of PSMA-617, a foundational ligand for the biotinylated derivative, Biotin-NH-PSMA-617. Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, making it a prime target for diagnostic imaging and targeted radionuclide therapy.[1][2] PSMA-617 is a small molecule inhibitor that binds to PSMA with high affinity and is efficiently internalized, serving as a vehicle for delivering payloads into tumor cells.[3][4][5] The addition of a Biotin-NH- linker enables a pre-targeting strategy, where the biotinylated PSMA ligand is administered first, followed by a streptavidin-conjugated therapeutic or imaging agent.[6]

Mechanism of Cellular Uptake and Internalization

The internalization of PSMA-617 is a receptor-mediated process crucial for the efficacy of therapeutic agents conjugated to it. Upon binding to the PSMA receptor on the surface of a cancer cell, the PSMA-ligand complex is internalized primarily through clathrin-mediated endocytosis.[1] Following internalization, the complex is trafficked through endosomes, which eventually fuse with lysosomes.[1] Inside the lysosome, the ligand may be released or degraded, while the PSMA receptor can be recycled back to the cell surface or undergo lysosomal degradation.[1] This process ensures the accumulation of the conjugated payload within the target cell.

Quantitative Data on PSMA-617 Binding and Internalization

The efficacy of PSMA-targeted agents is heavily dependent on their binding affinity and internalization efficiency. While specific quantitative data for this compound is not extensively published, the core molecule, PSMA-617, has been thoroughly characterized. The structural modifications for biotinylation are designed to retain the high-affinity binding and internalization properties of the parent compound.[2] The following table summarizes key quantitative metrics for PSMA-617 and its derivatives from various studies.

| Compound | Cell Line | Metric | Value | Reference |

| PSMA-617 | LNCaP | Ki | 2.3 ± 2.9 nM | [3] |

| [177Lu]Lu-PSMA-617 | LNCaP | Internalization (% added activity/106 cells) | 17.67 ± 4.34% | [3] |

| [68Ga]Ga-PSMA-617 | LNCaP | Cell Surface Binding (% ID/105 cells) | 11.40 ± 6.60% | [2] |

| [68Ga]Ga-PSMA-617 | LNCaP | Specific Internalization (% ID/105 cells) | 16.17 ± 3.66% | [2] |

| [177Lu]Lu-PSMA-617 | LNCaP | Specific Binding | 17.4 ± 2.4% | [7] |

| [177Lu]Lu-PSMA-617 | PC-3 PIP | Internalization (% added activity) | 8.2 ± 2.4% | [8] |

| Biotin-PEG12-CTT54:Streptavidin | LNCaP | IC50 | 1.86 nM | [6] |

Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration; % ID: Percentage of Injected Dose.

Experimental Protocols

Standardized in vitro assays are essential for evaluating the binding and internalization of PSMA ligands. Below are detailed methodologies for conducting cellular uptake and internalization studies.

1. Cell Culture

-

Cell Lines: PSMA-positive cell lines such as LNCaP or PC-3 PIP (PC-3 engineered to overexpress PSMA) are commonly used.[2][8] A PSMA-negative cell line (e.g., PC-3) is used as a negative control to determine non-specific binding.[7]

-

Culture Conditions: Cells are grown in appropriate media (e.g., MEM supplemented with 10% FBS, sodium pyruvate, and L-glutamine) at 37°C in a humidified atmosphere with 5% CO2.[9]

2. Cellular Binding and Internalization Assay This protocol is designed to quantify both the total cell-bound ligand and the internalized fraction.

-

Cell Seeding: Plate cells (e.g., 1 x 105 cells/well) in multi-well plates and allow them to adhere for 24-48 hours.[10]

-

Incubation:

-

Remove culture medium and wash cells with a serum-free binding buffer (e.g., PBS).

-

Add the radiolabeled or fluorescently-tagged PSMA-617 derivative (e.g., 1-5 nM) to the wells.[11]

-

For determining non-specific binding, add a high concentration of non-labeled PSMA-617 (e.g., 10 µM) to a parallel set of wells 15 minutes prior to adding the labeled compound.

-

Incubate for a specified time (e.g., 1-4 hours) at 37°C to allow for internalization.[7][10]

-

-

Quantifying Surface-Bound Ligand:

-

Place plates on ice to stop internalization.

-

Collect the supernatant (unbound ligand).

-

Wash the cells twice with ice-cold binding buffer.

-

Add an acidic buffer (e.g., Glycine-HCl, pH 2.5) for 5-10 minutes on ice to strip the surface-bound ligand-receptor complexes.

-

Collect this acidic wash fraction.

-

-

Quantifying Internalized Ligand:

-

Lyse the remaining cells with a lysis buffer (e.g., 1M NaOH).

-

Collect the lysate, which contains the internalized ligand.

-

-

Measurement: Measure the radioactivity (e.g., using a gamma counter for 177Lu) or fluorescence in all fractions (supernatant, acid wash, lysate).

-

Data Analysis: Calculate the percentage of added activity for each fraction. Specific binding is determined by subtracting the non-specific binding from the total binding.

Pre-targeting Strategy with this compound

The biotin moiety of this compound allows for a two-step pre-targeting approach. This strategy separates the tumor-targeting step from the delivery of the therapeutic or imaging payload, which can improve the therapeutic window by allowing the unbound targeting agent to clear from circulation before the potent payload is administered.

-

Step 1 (Targeting): this compound is administered and allowed to accumulate at PSMA-expressing tumor sites while the unbound agent is cleared from the blood and non-target tissues.

-

Step 2 (Payload Delivery): A streptavidin molecule, conjugated to a payload (e.g., a radionuclide, a potent chemotherapy drug, or an imaging agent), is administered. Streptavidin has an exceptionally high affinity for biotin, leading to rapid and strong binding to the this compound already localized at the tumor.[6]

This approach can reduce off-target toxicity associated with potent payloads by minimizing their circulation time and non-specific uptake.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biocompare.com [biocompare.com]

- 6. Targeting Prostate Cancer Cells with a Multivalent PSMA Inhibitor-Guided Streptavidin Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Uptake of Steroid-BODIPY Conjugates and Their Internalization Mechanisms: Cancer Theranostic Dyes [mdpi.com]

- 11. Characterization of Non-Specific Uptake and Retention Mechanisms of [177Lu]Lu-PSMA-617 in the Salivary Glands - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Biotinylated PSMA-617: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of biotinylated PSMA-617, a molecule of significant interest for targeted radionuclide therapy and imaging. This document details the chemical synthesis, purification, and characterization methods, along with relevant biological context and experimental workflows.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy.[1] PSMA-617 is a small-molecule ligand that binds to PSMA with high affinity and specificity.[2] When labeled with a radionuclide, such as Lutetium-177, PSMA-617 can deliver cytotoxic radiation directly to tumor cells, forming the basis of Pluvicto™ (lutetium Lu 177 vipivotide tetraxetan), a treatment for metastatic castration-resistant prostate cancer (mCRPC).[3][4]

The biotinylation of PSMA-617 introduces a biotin moiety, which can be exploited for various research and pre-targeting applications. The high-affinity interaction between biotin and streptavidin (or avidin) allows for a two-step targeting strategy. In this approach, the non-radiolabeled biotinylated PSMA-617 is first administered to allow for tumor accumulation and clearance from non-target tissues. Subsequently, a radiolabeled streptavidin conjugate is administered, which rapidly binds to the biotinylated PSMA-617 localized at the tumor site. This pre-targeting approach has the potential to improve the therapeutic index by reducing the radiation dose to healthy tissues.

This guide provides a detailed protocol for the synthesis of biotinylated PSMA-617 and outlines the necessary characterization techniques to ensure its quality and suitability for research and drug development applications.

Synthesis of Biotinylated PSMA-617

The synthesis of biotinylated PSMA-617 involves a multi-step process that begins with the solid-phase synthesis of the PSMA-617 backbone, followed by the solution-phase conjugation of a biotin derivative.

Materials and Reagents

-

Fmoc-protected amino acids

-

Wang resin

-

Triphosgene

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

DOTA-tris(tBu)ester

-

Biotin-NHS ester (or other activated biotin derivative)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Diethyl ether

-

Reagents for HPLC purification

Experimental Protocol: Synthesis

Step 1: Solid-Phase Synthesis of PSMA-617 Precursor

A representative method for the synthesis of the PSMA-617 backbone on a solid support is described below, adapted from established protocols for similar PSMA ligands.[5][6]

-

Resin Preparation: Swell Wang resin in DMF.

-

Fmoc-Lys(Dde)-OH Loading: Couple the first amino acid, Fmoc-Lys(Dde)-OH, to the resin using a standard coupling agent like HBTU/DIPEA in DMF.

-

Peptide Elongation: Sequentially couple the remaining amino acids of the PSMA-617 backbone (e.g., Fmoc-2-Nal-OH, Fmoc-4-(aminomethyl)cyclohexanecarboxylic acid) using standard Fmoc solid-phase peptide synthesis (SPPS) chemistry. This involves cycles of Fmoc deprotection with piperidine in DMF and coupling of the next Fmoc-protected amino acid.

-

Urea Moiety Formation: After coupling the final amino acid, deprotect the terminal amine. React the resin-bound peptide with a solution of triphosgene in DCM, followed by the addition of a glutamate derivative (e.g., H-Glu(OtBu)-OtBu) and DIPEA to form the characteristic urea linkage of the PSMA binding motif.[7]

-

DOTA Conjugation: Deprotect the Dde protecting group from the lysine side chain using hydrazine in DMF. Couple DOTA-tris(tBu)ester to the lysine side-chain amine using a coupling agent like HATU/DIPEA in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (e.g., OtBu) simultaneously using a cleavage cocktail, typically TFA/TIS/H2O (95:2.5:2.5). Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

Step 2: Purification of PSMA-617 Precursor

Purify the crude PSMA-617 precursor by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Collect and lyophilize the fractions containing the pure product.

Step 3: Biotinylation of PSMA-617

This step involves the conjugation of an activated biotin derivative to a suitable functional group on the PSMA-617 molecule. For "Biotin-NH-PSMA-617", it is implied that the biotin is attached via an amide bond to an amine group. A common strategy is to utilize a linker with a terminal amine for biotinylation.

-

Reaction Setup: Dissolve the purified PSMA-617 precursor in a suitable solvent such as DMF or DMSO.

-

Biotin Conjugation: Add an activated biotin derivative, such as Biotin-NHS ester, to the solution in a slight molar excess. Add a non-nucleophilic base like DIPEA to facilitate the reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by analytical RP-HPLC.

-

Quenching: Once the reaction is complete, quench any remaining active ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

Step 4: Purification of Biotinylated PSMA-617

Purify the final biotinylated PSMA-617 product by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Collect the fractions containing the desired product and lyophilize to obtain a white solid.

Experimental Workflow Diagram

Caption: Synthesis workflow for biotinylated PSMA-617.

Characterization of Biotinylated PSMA-617

Thorough characterization is crucial to confirm the identity, purity, and functionality of the synthesized biotinylated PSMA-617.

Physicochemical Characterization

| Parameter | Method | Expected Result |

| Purity | Analytical RP-HPLC | >95% purity with a single major peak. |

| Identity | Mass Spectrometry (e.g., ESI-MS) | The observed molecular weight should match the calculated molecular weight of biotinylated PSMA-617 (e.g., ~1396.61 g/mol for this compound).[2] |

| Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra should be consistent with the proposed structure, showing characteristic peaks for the PSMA-617 backbone, DOTA, and biotin moieties. |

| Concentration | UV-Vis Spectrophotometry | Determination of concentration using the molar extinction coefficient at a specific wavelength (e.g., 280 nm). |

Biological Characterization

3.2.1. PSMA Binding Affinity

The binding affinity of biotinylated PSMA-617 to PSMA can be determined using a competitive binding assay.

Experimental Protocol: Competitive Binding Assay

-

Cell Culture: Culture PSMA-positive prostate cancer cells (e.g., LNCaP) in appropriate media.

-

Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere.

-

Competition: Incubate the cells with a constant concentration of a radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) and increasing concentrations of the non-radiolabeled biotinylated PSMA-617.

-

Incubation and Washing: After incubation, wash the cells to remove unbound ligands.

-

Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor (biotinylated PSMA-617). Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

3.2.2. Streptavidin Binding

The functionality of the biotin moiety can be confirmed using a streptavidin binding assay.

Experimental Protocol: Streptavidin Binding Assay

-

Plate Coating: Coat a multi-well plate with streptavidin.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA).

-

Binding: Add increasing concentrations of biotinylated PSMA-617 to the wells and incubate.

-

Washing: Wash the wells to remove unbound biotinylated PSMA-617.

-

Detection: Detect the bound biotinylated PSMA-617 using a primary antibody against a component of the molecule (e.g., anti-DOTA antibody), followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.

-

Data Analysis: Measure the absorbance and plot it against the concentration of biotinylated PSMA-617 to demonstrate concentration-dependent binding to streptavidin.

Characterization Data Summary

| Characterization Method | Parameter Measured | Typical Value/Result |

| Analytical RP-HPLC | Purity | > 95% |

| Mass Spectrometry (ESI-MS) | Molecular Weight | ~1396.61 g/mol (for this compound)[2] |

| Competitive Binding Assay (LNCaP cells) | PSMA Binding Affinity (IC50) | In the low nanomolar range (e.g., 1-20 nM)[8] |

| Streptavidin Binding Assay | Biotin Functionality | Concentration-dependent binding to immobilized streptavidin |

PSMA Signaling Pathways

Understanding the signaling pathways modulated by PSMA can provide context for the development of PSMA-targeted agents. PSMA has been shown to influence key oncogenic pathways, including the PI3K-AKT-mTOR and MAPK pathways.[7][9][10]

Caption: PSMA-mediated signaling pathways.[7][9][11]

PSMA's enzymatic activity can lead to the release of glutamate, which in turn activates the PI3K-AKT-mTOR pathway, promoting cell survival.[7] Additionally, PSMA can interact with the scaffolding protein RACK1, disrupting its interaction with the β1 integrin and IGF-1R complex. This disruption redirects signaling from the MAPK pathway to the PI3K-AKT pathway, further promoting cell survival and proliferation.[9]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of biotinylated PSMA-617. The detailed protocols and characterization methods outlined herein are essential for producing a high-quality compound for research and development purposes. The ability to specifically target PSMA-expressing cells with a biotinylated ligand opens up numerous possibilities for pre-targeted radionuclide therapy and other advanced therapeutic and diagnostic strategies in the fight against prostate cancer. Adherence to rigorous synthesis and characterization standards is paramount to ensure the reliability and reproducibility of preclinical and clinical studies involving this promising molecule.

References

- 1. Automated radiosynthesis and preclinical evaluation of two new PSMA-617 derivatives radiolabelled via [18F]AlF2+ method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotinylated Human PSMA / FOLH1 Protein, His,Avitag™, premium grade | ACROBiosystems [acrobiosystems.com]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. researchgate.net [researchgate.net]

- 7. barc.gov.in [barc.gov.in]

- 8. researchgate.net [researchgate.net]

- 9. Biotin Binding Assay Protocol | Rockland [rockland.com]

- 10. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Prostate Cancer Cells with a Multivalent PSMA Inhibitor-Guided Streptavidin Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-NH-PSMA-617: A Technical Guide for Researchers in Prostate Cancer Targeting

An In-depth Examination of a Biotinylated Probe for PSMA-Positive Tumors

This technical guide provides a comprehensive overview of Biotin-NH-PSMA-617, a biotin-conjugated derivative of the well-established Prostate-Specific Membrane Antigen (PSMA)-targeting ligand, PSMA-617. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and preclinical evaluation of novel agents for the diagnosis and therapy of PSMA-expressing cancers, primarily prostate cancer.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for molecular imaging and targeted radionuclide therapy. PSMA-617 is a small molecule inhibitor of PSMA that has demonstrated high binding affinity and efficient internalization into tumor cells. The conjugation of biotin to PSMA-617, creating this compound, opens avenues for pretargeting strategies. This approach involves the administration of the biotinylated PSMA ligand, which binds to the tumor cells, followed by the administration of a streptavidin-conjugated imaging or therapeutic agent. The high-affinity interaction between biotin and streptavidin allows for a modular and potentially more effective delivery of payloads to the tumor site.

This guide details the synthesis, in vitro and in vivo evaluation, and potential applications of this compound and its analogs as probes for PSMA-positive tumors.

Core Compound Characteristics

This compound is a derivative of PSMA-617, a urea-based inhibitor of the enzymatic activity of PSMA. The core PSMA-617 structure is responsible for the high-affinity binding to the active site of PSMA. The addition of a biotin moiety via a linker allows for the subsequent binding of streptavidin or avidin.

While specific quantitative data for this compound is not extensively available in the public domain, data from closely related biotinylated PSMA inhibitors, such as biotin-PEG-CTT54, provide valuable insights into the expected performance of such molecules. The CTT54 core is another potent PSMA inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities of a comparable biotinylated PSMA inhibitor, biotin-PEG-CTT54, and biodistribution data for the parent compound, [177Lu]Lu-PSMA-617, to provide a reference for expected in vivo behavior.

| Compound | Target | Assay | IC50 (nM) | Reference |

| Biotin-CTT54 | PSMA | Competitive Binding | 1.21 | [1][2] |

| Biotin-PEG4-CTT54 | PSMA | Competitive Binding | 2.53 | [1][2] |

| Biotin-PEG12-CTT54 | PSMA | Competitive Binding | 10 | [1][2] |

| Biotin-PEG12-CTT54:Cy5-streptavidin complex | PSMA | Competitive Binding | 1.86 | [1][2] |

Table 1: In Vitro Binding Affinities of Biotinylated PSMA Inhibitors.[1][2]

| Organ | 1 h | 24 h | 48 h | 168 h |

| Blood | 0.29 ± 0.05 | 0.03 ± 0.01 | 0.02 ± 0.01 | 0.00 ± 0.00 |

| Heart | 0.07 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.00 | 0.00 ± 0.00 |

| Lungs | 0.13 ± 0.02 | 0.03 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.00 |

| Liver | 0.41 ± 0.07 | 0.13 ± 0.03 | 0.10 ± 0.02 | 0.04 ± 0.01 |

| Spleen | 0.11 ± 0.02 | 0.06 ± 0.01 | 0.05 ± 0.01 | 0.03 ± 0.01 |

| Kidneys | 3.12 ± 0.54 | 1.43 ± 0.33 | 0.98 ± 0.21 | 0.34 ± 0.08 |

| Tumor (LNCaP) | 7.5 ± 0.9 | 6.8 ± 1.1 | 5.9 ± 1.0 | 3.1 ± 0.5 |

Table 2: Biodistribution of [177Lu]Lu-PSMA-617 in LNCaP tumor-bearing mice (%ID/g ± SD).[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of biotinylated PSMA-617 probes.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) for the PSMA-617 core, followed by the conjugation of a biotin derivative in solution phase.

Materials:

-

Fmoc-protected amino acids (e.g., Fmoc-Lys(Mtt)-OH, Fmoc-2-Nal-OH, Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid)

-

Rink amide resin

-

Coupling reagents (e.g., HBTU, HOBt, DIC, Oxyma)

-

Deprotection reagents (e.g., piperidine in DMF, TFA)

-

Glutamic acid di-tert-butyl ester

-

Triphosgene or equivalent

-

Biotin-NHS ester or other activated biotin derivative

-

Solvents (DMF, DCM, etc.)

-

HPLC for purification

Protocol:

-

Solid-Phase Synthesis of PSMA-617 Amine Precursor:

-

Swell the Rink amide resin in DMF.

-

Perform Fmoc deprotection of the resin using 20% piperidine in DMF.

-

Sequentially couple the Fmoc-protected amino acids of the PSMA-617 backbone (e.g., Fmoc-Lys(Mtt)-OH, Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid, Fmoc-2-Nal-OH) using a suitable coupling reagent like HBTU/HOBt or DIC/Oxyma in DMF. Monitor coupling completion with a Kaiser test.

-

After the final amino acid coupling, perform Fmoc deprotection.

-

Couple the glutamic acid di-tert-butyl ester to the lysine side chain after Mtt group removal.

-

The urea moiety can be formed using triphosgene or a safer alternative.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIPS/H2O).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the crude PSMA-617 amine precursor by preparative RP-HPLC.

-

-

Biotin Conjugation:

-

Dissolve the purified PSMA-617 amine precursor in a suitable solvent such as DMF or DMSO.

-

Add an excess of an activated biotin derivative (e.g., Biotin-NHS ester) and a base (e.g., DIPEA).

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress by analytical RP-HPLC.

-

Upon completion, purify the final this compound conjugate by preparative RP-HPLC.

-

Characterize the final product by mass spectrometry and analytical RP-HPLC.

-

In Vitro Competitive Binding Assay

This assay determines the binding affinity (IC50) of the biotinylated PSMA probe against a known radiolabeled PSMA ligand.

Materials:

-

PSMA-positive human prostate cancer cells (e.g., LNCaP)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617)

-

This compound (or analog) at various concentrations

-

Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

Gamma counter

Protocol:

-

Plate LNCaP cells in 24-well plates and grow to confluence.

-

On the day of the experiment, wash the cells with binding buffer.

-

Prepare serial dilutions of the non-radiolabeled this compound.

-

Add a constant concentration of the radiolabeled PSMA ligand to each well, along with the varying concentrations of the biotinylated competitor. Include wells with only the radioligand for total binding and wells with a large excess of a known non-radiolabeled PSMA inhibitor for non-specific binding.

-

Incubate the plates at 4°C for 1-2 hours to allow binding to reach equilibrium.

-

Aspirate the supernatant and wash the cells several times with cold binding buffer to remove unbound radioactivity.

-

Lyse the cells with a lysis buffer (e.g., 1M NaOH).

-

Collect the cell lysates and measure the radioactivity in a gamma counter.

-

Calculate the specific binding at each concentration of the competitor and determine the IC50 value using non-linear regression analysis.

In Vitro Internalization Assay

This assay quantifies the rate and extent of internalization of the PSMA probe into PSMA-expressing cells.

Materials:

-

PSMA-positive human prostate cancer cells (e.g., LNCaP)

-

Cell culture medium

-

Radiolabeled this compound

-

Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound radioactivity

-

Lysis buffer (e.g., 1M NaOH)

-

Gamma counter

Protocol:

-

Plate LNCaP cells in 12-well plates and allow them to adhere overnight.

-

On the day of the experiment, replace the medium with fresh, serum-free medium containing the radiolabeled this compound at a specific concentration.

-

Incubate the cells at 37°C for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).

-

At each time point, aspirate the radioactive medium and wash the cells with cold PBS.

-

To separate surface-bound from internalized radioactivity, add the acid wash buffer and incubate for 5-10 minutes on ice. Collect this fraction (surface-bound).

-

Wash the cells again with PBS.

-

Lyse the cells with lysis buffer and collect the lysate (internalized fraction).

-

Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

-

Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

In Vivo Biodistribution Study

This study evaluates the uptake and clearance of the radiolabeled probe in various organs and the tumor in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

PSMA-positive human prostate cancer cells (e.g., LNCaP)

-

Matrigel

-

Radiolabeled this compound

-

Anesthesia (e.g., isoflurane)

-

Gamma counter

Protocol:

-

Inoculate mice subcutaneously with LNCaP cells mixed with Matrigel.

-

Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Inject a known amount of the radiolabeled this compound intravenously into the tail vein of the tumor-bearing mice.

-

At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of mice.

-

Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

-

Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

PSMA-Mediated Endocytosis Pathway

Caption: PSMA ligand binding and subsequent internalization.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for evaluating a biotinylated PSMA probe.

Conclusion

This compound represents a promising tool for the targeted delivery of diagnostic and therapeutic agents to PSMA-expressing tumors. Its bifunctional nature allows for the application of pretargeting strategies, which may enhance the therapeutic index by separating the tumor-targeting step from the delivery of the cytotoxic or imaging payload. While further studies are required to fully characterize the in vivo pharmacokinetics and therapeutic efficacy of this compound, the data from analogous compounds suggest that it will retain high binding affinity and specificity for PSMA. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the continued research and development of this and similar targeted probes for prostate cancer.

References

Methodological & Application

Application Notes and Protocols for Flow Cytometry Analysis Using Biotin-NH-PSMA-617

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1) or glutamate carboxypeptidase II, is a type II transmembrane glycoprotein significantly overexpressed in prostate cancer cells.[1] Its high expression levels in malignant prostate tissue make it an excellent biomarker and a target for diagnostic and therapeutic applications.[1][2] PSMA-617 is a small molecule ligand that binds to PSMA with high affinity and is efficiently internalized by tumor cells.[3] The biotinylated form, Biotin-NH-PSMA-617, allows for indirect detection using fluorophore-conjugated streptavidin, making it a versatile tool for various research applications, including flow cytometry.

These application notes provide a detailed protocol for the detection of PSMA on the cell surface using this compound and a fluorophore-conjugated streptavidin in flow cytometry.

Key Applications

-

Quantification of PSMA expression on the surface of prostate cancer cells.

-

Screening of small molecule inhibitors of PSMA.

-

Evaluation of PSMA expression changes in response to therapeutic agents.

-

Isolation of PSMA-positive cell populations using fluorescence-activated cell sorting (FACS).

Experimental Data Summary

The following table summarizes key quantitative data for the use of PSMA-617 and its derivatives in cell-based assays. This information can be used as a starting point for optimizing experimental conditions.

| Parameter | Ligand | Cell Line | Value | Reference |

| IC50 | PSMA-617 | LNCaP | 6.9 ± 2.2 nM | [1] |

| PSMA-617 | C4-2 | 4.9 ± 0.9 nM | [1] | |

| PSMA-617 | PC3-PIP | 71 ± 8 nM | [1] | |

| Dissociation Constant (Kd) | ⁸⁹Zr-PSMA-617 | LNCaP | 6.8 nM | [4][5] |

| Recommended Staining Concentration | Biotinylated Primary Antibody | - | 0.25 µ g/tube | [6] |

| Streptavidin-PE for Flow Cytometry | Streptavidin-PE | - | ≤ 1µg/10⁶ cells | [7] |

PSMA Signaling Pathway

PSMA is understood to influence key cell survival pathways. Upon ligand binding and its enzymatic activity, PSMA can modulate signaling cascades such as the PI3K-AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.[8][9][10]

Caption: Simplified PSMA signaling cascade.

Experimental Workflow for Flow Cytometry

The following diagram outlines the key steps for staining cells with this compound for flow cytometric analysis.

Caption: Experimental workflow for PSMA detection.

Detailed Experimental Protocol

This protocol is designed for the analysis of PSMA expression on adherent or suspension cells using this compound and Streptavidin-Phycoerythrin (PE).

Materials and Reagents

-

This compound

-

Streptavidin-PE (or other fluorophore conjugate)

-

FACS Buffer: PBS with 1-2% BSA or 5% FBS, and 0.05% sodium azide (optional, for fixation).

-

(Optional) Unlabeled PSMA-617 for competition assay.

-

(Optional) Fc Receptor blocking solution.

-

7-AAD or Propidium Iodide for viability staining.

-

Flow cytometry tubes.

Cell Preparation

-

For Adherent Cells: Wash cells with PBS and detach using a gentle, non-enzymatic cell dissociation buffer to preserve cell surface proteins.

-

For Suspension Cells: Collect cells by centrifugation.

-

Wash cells once with cold PBS.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in cold FACS buffer and perform a cell count.

-

Adjust the cell suspension to a concentration of 1-5 x 10⁶ cells/mL in cold FACS buffer.

-

Aliquot 100 µL of the cell suspension (1-5 x 10⁵ cells) into each flow cytometry tube.

Staining Procedure

-

(Optional) Fc Receptor Blocking: If high background is observed, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C according to the manufacturer's instructions.

-

Primary Staining: Add this compound to the cell suspension. A starting concentration of 100-200 nM is recommended, but this should be optimized for your specific cell type and experimental conditions.

-

Incubate for 30-60 minutes at 4°C, protected from light.

-

Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Aspirate the supernatant. Repeat this wash step once.

-

Secondary Staining: Resuspend the cell pellet in 100 µL of cold FACS buffer containing the pre-titrated optimal concentration of Streptavidin-PE (typically a 1:100 to 1:400 dilution).

-

Incubate for 20-30 minutes at 4°C, protected from light.[13]

-

Washing: Repeat the wash step as described in step 4, twice.

-

Viability Staining: Resuspend the final cell pellet in 300-500 µL of cold FACS buffer. Add a viability dye such as 7-AAD or Propidium Iodide according to the manufacturer's protocol just before analysis to exclude dead cells.

Flow Cytometry Analysis

-

Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore (for PE, excitation at 488 nm or 561 nm and emission detection around 578 nm).

-

Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to identify the cell population of interest and exclude debris.

-

Use single-color controls to set up compensation correctly.

-

Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell population and quantify the median fluorescence intensity (MFI) of the PE signal.

Experimental Controls

-

Unstained Cells: To determine the level of autofluorescence.

-

Cells with Streptavidin-PE only: To control for non-specific binding of the streptavidin conjugate.

-

PSMA-Negative Cell Line: To confirm the specificity of this compound binding.

-

Competition Assay: Co-incubation of this compound with a 100-fold excess of unlabeled PSMA-617 to demonstrate specific binding to PSMA.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Staining | - Non-specific binding of Streptavidin-PE.- Insufficient washing.- Dead cells present. | - Titrate the Streptavidin-PE concentration.- Include an Fc receptor blocking step.- Increase the number of wash steps.- Use a viability dye to exclude dead cells. |

| Weak or No Signal | - Low PSMA expression on cells.- Insufficient concentration of this compound.- Inefficient Streptavidin-PE binding. | - Use a cell line with known high PSMA expression as a positive control.- Increase the concentration of this compound.- Titrate the Streptavidin-PE to its optimal concentration. |

Conclusion

This protocol provides a robust framework for the detection and quantification of PSMA on the cell surface using this compound in flow cytometry. The use of a biotin-streptavidin system offers signal amplification and flexibility in the choice of fluorophore. Proper optimization of reagent concentrations and the inclusion of appropriate controls are critical for obtaining reliable and reproducible results.

References

- 1. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biotium.com [biotium.com]

- 7. cellsciences.com [cellsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. tools.thermofisher.com [tools.thermofisher.com]

Application Notes: Biotin-NH-PSMA-617 for Immunofluorescence Microscopy

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy.[1][2][3] PSMA-617 is a high-affinity small molecule ligand that binds to the extracellular domain of PSMA.[1][4] The biotinylated conjugate, Biotin-NH-PSMA-617, leverages this specificity for non-radioactive detection methods. By coupling PSMA-617 with biotin, the molecule can be used as a primary targeting agent in techniques such as immunofluorescence (IF), immunocytochemistry (ICC), and immunohistochemistry (IHC). Detection is achieved through the high-affinity interaction of biotin with fluorophore-conjugated streptavidin, enabling visualization of PSMA-expressing cells via fluorescence microscopy. This approach provides a versatile tool for researchers to study PSMA expression, ligand internalization, and the cellular mechanisms of PSMA-targeted therapies in a preclinical setting.

Principle of the Method

The application of this compound in immunofluorescence relies on the biotin-streptavidin detection system. The process begins with the specific binding of the PSMA-617 moiety to PSMA receptors on the cell surface. Following this targeting step, a fluorescently labeled streptavidin molecule is introduced. Streptavidin has an exceptionally high affinity for biotin, forming a stable complex. This results in the specific labeling of PSMA-positive cells with a fluorophore, allowing for their visualization and analysis using a fluorescence microscope. The high efficiency of PSMA-617 internalization into prostate cancer cells can also be studied using this method.[4][5]

Quantitative Data

The binding affinity and cellular interaction of the core PSMA-617 molecule have been characterized in several studies. While specific quantitative data for this compound in immunofluorescence is not extensively published, the data for PSMA-617 provides a strong indication of its performance.

Table 1: In Vitro Inhibition and Binding Affinity of PSMA-617

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| PSMA-617 | LNCaP | Competitive Binding | ~5 | [2] |

| PSMA-617 | C4-2 | Competitive Binding | ~5 | [2] |

| PSMA-617 | PC-3 PIP (PSMA-positive) | Competitive Binding | ~50-60 | [2] |

| PSMA-617 | Recombinant human PSMA | HPLC-based Inhibition | 0.05 |[2] |

Table 2: Cellular Internalization of Radiolabeled PSMA-617

| Compound | Cell Line | Time Point | Internalized Fraction (% of Applied Activity) | Reference |

|---|

| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP (PSMA-positive) | Not Specified | 8.2 ± 2.4 |[2] |

Visualized Mechanisms and Workflows

Binding and Internalization Pathway

The following diagram illustrates the mechanism by which this compound binds to the PSMA receptor on a cancer cell surface, leading to subsequent internalization. This process is crucial for both imaging and therapeutic applications.[6]

Caption: Binding of this compound to the PSMA receptor and subsequent internalization.

Immunofluorescence Experimental Workflow

This diagram outlines the key steps for performing an immunofluorescence experiment using this compound for the detection of PSMA-positive cells.

Caption: Step-by-step workflow for immunofluorescence detection using this compound.

Detailed Experimental Protocols

Protocol 1: Immunocytochemistry (ICC) for Cultured Cells

This protocol provides a general guideline for staining PSMA-positive cells (e.g., LNCaP) grown in culture. Optimization of incubation times and concentrations is recommended.

Materials Required:

-

This compound

-

PSMA-positive cells (e.g., LNCaP) and PSMA-negative control cells (e.g., PC-3)

-

Glass coverslips or imaging-grade multi-well plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Fluorophore-conjugated Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

Nuclear Counterstain: DAPI (1 µg/mL)

-

Mounting Medium

-

Fluorescence Microscope

Procedure:

-

Cell Culture: Seed PSMA-positive and negative cells onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If studying internalization or intracellular PSMA, incubate cells with Permeabilization Buffer for 10 minutes. For surface staining, skip this step.

-

Blocking: Block non-specific binding sites by incubating with Blocking Buffer for 30-60 minutes at room temperature.

-

Primary Incubation: Dilute this compound in Blocking Buffer to the desired concentration (start with a range of 10-100 nM). Incubate the cells with the diluted compound for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Incubation: Dilute the fluorophore-conjugated streptavidin in Blocking Buffer according to the manufacturer's recommendation. Incubate the cells for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Final Wash: Perform one final wash with PBS.

-

Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. PSMA-positive cells should exhibit specific fluorescence, while negative control cells should not.

Protocol 2: Immunohistochemistry (IHC) for Tissue Sections

This protocol is for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials Required:

-

FFPE tissue sections (e.g., prostate cancer tissue) on charged slides

-

Deparaffinization and Rehydration Solutions (Xylene, graded ethanol series)

-

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

-

Hydrophobic barrier pen

-

This compound

-

Blocking Buffer: 1% BSA and 0.1% Tween-20 in PBS

-

Fluorophore-conjugated Streptavidin

-

Nuclear Counterstain: DAPI

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in Antigen Retrieval Buffer and heating (e.g., using a pressure cooker or water bath) according to standard protocols. Allow slides to cool to room temperature.

-

Washing: Wash slides with PBS.

-

Blocking: Draw a circle around the tissue with a hydrophobic pen. Block with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

-

Primary Incubation: Dilute this compound in Blocking Buffer (start with a range of 50-200 nM). Apply to the tissue section and incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash slides three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

Secondary Incubation: Apply diluted fluorophore-conjugated streptavidin and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash slides three times as in step 6, protected from light.

-

Counterstaining: Apply DAPI for 5-10 minutes.

-

Final Wash: Wash once with PBS.

-

Mounting: Mount with aqueous mounting medium and a coverslip.

-

Imaging: Analyze the slides with a fluorescence microscope or slide scanner.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biocompare.com [biocompare.com]

- 6. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Binding Assays with Biotin-NH-PSMA-617

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro binding assays using Biotin-NH-PSMA-617, a biotinylated ligand targeting the Prostate-Specific Membrane Antigen (PSMA). The provided methodologies are essential for characterizing the binding properties of novel PSMA-targeting compounds and elucidating their interaction with PSMA-expressing cells.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker and therapeutic target for prostate cancer.[1][2][3][4] PSMA-617 is a small molecule ligand that binds to PSMA with high affinity and is utilized in both diagnostic imaging and targeted radiotherapy of prostate cancer.[1][3] The biotinylated derivative, this compound, offers a versatile tool for in vitro binding studies, enabling non-radioactive detection methods through the high-affinity interaction between biotin and streptavidin. These assays are crucial for screening new drug candidates and understanding their binding kinetics.

Quantitative Data Summary

The following tables summarize the binding affinities of PSMA-617 and its derivatives, as reported in the literature. These values provide a benchmark for comparison when evaluating new compounds.

Table 1: Inhibitory Potency of PSMA-617 and Derivatives

| Compound | IC50 (nM) | Cell Line | Assay Type |

| PSMA-617 | 0.05 | Recombinant human PSMA | HPLC-based enzymatic assay |

| P17 | 0.30 | Recombinant human PSMA | HPLC-based enzymatic assay |

| P18 | 0.45 | Recombinant human PSMA | HPLC-based enzymatic assay |

| PSMA-617 | ~5 | LNCaP | Competitive cell-binding |

| P17 | ~15 | LNCaP | Competitive cell-binding |

| P18 | ~10 | LNCaP | Competitive cell-binding |

| PSMA-617 | ~5 | C4-2 | Competitive cell-binding |

Data sourced from competitive binding assays against radiolabeled PSMA-617.[5]

Table 2: Binding Affinity (KD) of PSMA Radioligands

| Compound | KD (nM) | Cell Line |

| [177Lu]Lu-PSMA-TB-01 | 23 ± 1 | PC-3 PIP |

| [177Lu]Lu-PSMA-617 | 13 ± 1 | PC-3 PIP |

Data obtained from saturation binding assays.[6]

Experimental Protocols

Competitive Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with this compound for binding to PSMA-expressing cells.

Materials:

-

This compound

-

PSMA-positive cells (e.g., LNCaP, C4-2, or PC-3 PIP)[5]

-

Test compounds (unlabeled competitors)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

96-well microplate (cell culture treated)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration (e.g., a concentration close to its KD) in blocking buffer.

-

Prepare serial dilutions of the test compounds in blocking buffer.

-

-

Assay:

-

Wash the cells twice with PBS.

-

Add 50 µL of the diluted test compound to each well.

-

Add 50 µL of the diluted this compound to each well. For total binding, add 50 µL of blocking buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM of PSMA-617).

-

Incubate the plate at 37°C for 1 hour.

-

-

Detection:

-

Wash the cells three times with PBS.

-

Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-